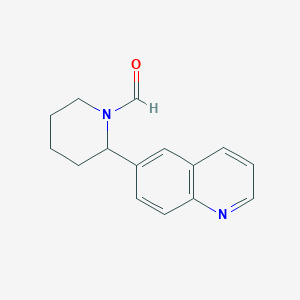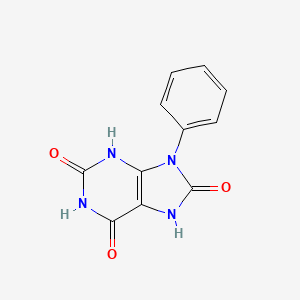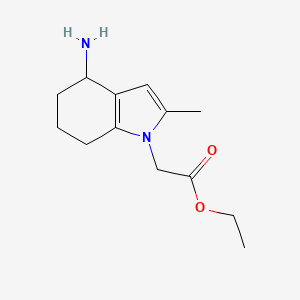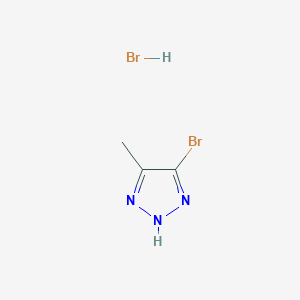
2-(Quinolin-6-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-6-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a quinoline ring fused with a piperidine ring, and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde typically involves the reaction of quinoline derivatives with piperidine and subsequent formylation. One common method includes the use of quinoline-6-carboxaldehyde as a starting material, which undergoes a nucleophilic substitution reaction with piperidine under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-6-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(Quinolin-6-yl)piperidine-1-carboxylic acid.
Reduction: 2-(Quinolin-6-yl)piperidine-1-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Quinolin-6-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine ring can enhance the binding affinity to specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-6-carboxaldehyde: Lacks the piperidine ring but shares the quinoline and aldehyde functionalities.
2-(Quinolin-6-yl)piperidine: Similar structure but without the aldehyde group.
6-(Piperidin-1-yl)quinoline: Similar structure but with the piperidine ring attached at a different position on the quinoline ring.
Uniqueness
2-(Quinolin-6-yl)piperidine-1-carbaldehyde is unique due to the presence of both the quinoline and piperidine rings along with the reactive aldehyde group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-quinolin-6-ylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H16N2O/c18-11-17-9-2-1-5-15(17)13-6-7-14-12(10-13)4-3-8-16-14/h3-4,6-8,10-11,15H,1-2,5,9H2 |
Clé InChI |
IYCRFWWVSSHEAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CC3=C(C=C2)N=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)


![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)






![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

